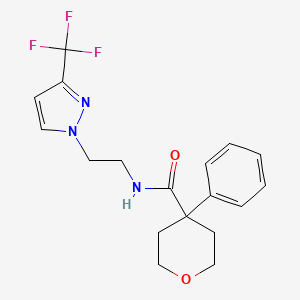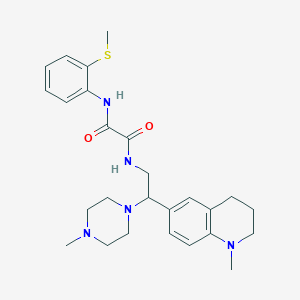![molecular formula C7H9N3O2S2 B2930159 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid CAS No. 866042-02-6](/img/structure/B2930159.png)
2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid” is a chemical compound that has been studied for its potential urease inhibitory activities . It is a derivative of 1,3,4-thiadiazole .
Synthesis Analysis
The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process yields a series of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiadiazole ring attached to an acetic acid molecule via a sulfanyl group . The thiadiazole ring also has an allylamino group attached to it .科学的研究の応用
Synthesis and Chemical Properties
Ring-Closing Metathesis (RCM)
Bates et al. (2004) detailed a novel protocol for synthesizing 2-heterocyclylacetic acid derivatives, demonstrating the synthesis of thiazocine-2-acetic acid derivatives via RCM. This process involves the conjugate addition of allyl mercaptan to an acrylate containing a tethered olefinic site. Sulfoxide and sulfone analogues of sulfanyl derivatives were shown to yield corresponding thiazocines, highlighting a method to protect sulfides inert to RCM using the sulfoxide oxidation state (Bates, Li, & Jog, 2004).
Coordination Chemistry
Copper(I)-Olefin Complexes
Research by Ardan et al. (2017) on 1,3,4-thiadiazoles showed their potential as precursors for organometallic materials. Their study focused on the coordination behavior of allyl derivatives of 1,3,4-thiadiazoles with copper(I) ions, leading to the synthesis of crystalline copper(I) π-complexes. These complexes have potential applications in materials chemistry due to their unique structural characteristics (Ardan, Kinzhybalo, Slyvka, Shyyka, Luk'yanov, Lis, & Mys'kiv, 2017).
Antimicrobial Activity
Sulfonamide Derivatives
A study by Gadad et al. (2000) explored the antibacterial activity of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives. These compounds showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to that of sulfamethoxazole and Norfloxacin, highlighting their potential as antimicrobial agents (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Antiviral Activity
Thiadiazole Sulfonamides
Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their anti-tobacco mosaic virus activity. Compounds 7b and 7i exhibited certain levels of antiviral activity, indicating the potential of thiadiazole sulfonamides in antiviral research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Anticancer Activity
Hybrid Molecule Synthesis
Yushyn et al. (2022) reported on the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties. This compound, designed using a cost-effective approach, showed promising in vitro anticancer activity, underscoring the potential of hybrid molecules in cancer treatment research (Yushyn, Holota, & Lesyk, 2022).
作用機序
Target of Action
Compounds containing 1,3,4-thiadiazole have been found to exhibit antibacterial activity
Mode of Action
The exact mode of action of 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is currently unknown. Other compounds containing 1,3,4-thiadiazole have been found to inhibit bacterial growth
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole structure have been associated with antimicrobial, antifungal, and antibacterial activities . This suggests that the compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.
将来の方向性
生化学分析
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the thiadiazole derivative, including the presence of functional groups such as the allylamino and sulfanyl groups in 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid.
Cellular Effects
Other thiadiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is possible that this compound could have similar effects, but this would need to be confirmed through experimental studies.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
特性
IUPAC Name |
2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c1-2-3-8-6-9-10-7(14-6)13-4-5(11)12/h2H,1,3-4H2,(H,8,9)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRUEXOBASMNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2930076.png)
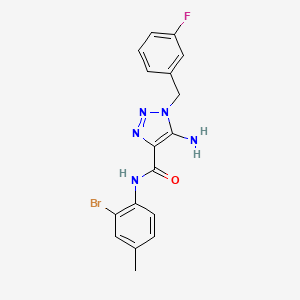
![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2930082.png)

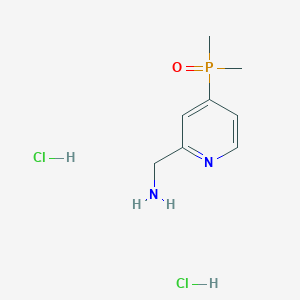
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2930088.png)
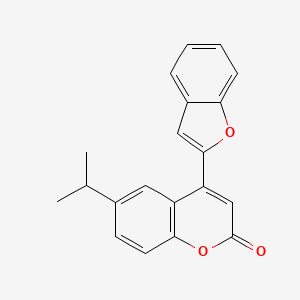
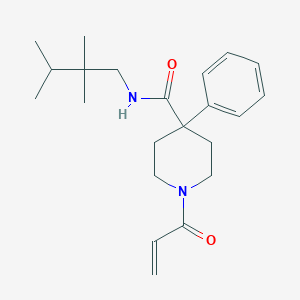

![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)
